2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Overview
Description
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reaction Behavior
- Formation of 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] Derivatives : The compound can undergo chemical reactions to form 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] derivatives, as demonstrated by its reaction with acrylamide in proton-containing solvents (Shachkus & Degutis, 1988).
Pharmaceutical Research
Development of Selective Inhibitors : Research into the development of selective inhibitors for vesicular acetylcholine storage has involved the synthesis of semirigid vesamicol receptor ligands based on 2,3-Dihydrospiro[indene-1,4'-piperidine], indicating its potential pharmaceutical applications (Efange et al., 1994).
Synthesis of Renin Inhibitors : The compound is used in the synthesis of renin inhibitors. An efficient synthetic method for the preparation of a scaffold using this compound showed moderate in vitro binding affinity for purified human renin, indicating its potential in hypertension and cardiovascular disease treatment (Nakamura et al., 2009).
Potential Antidepressant Properties : A series of derivatives synthesized and evaluated pharmacologically indicated potent antidepressant-like activity, suggesting the compound's role in psychotropic drug development (Ong et al., 1981).
Estrogen Receptor Modulation for Hot Flush Treatment : Studies on selective estrogen receptor modulators found that derivatives of this compound showed promising effects in rat models for human hot flush, suggesting a new treatment approach for this condition (Watanabe et al., 2003).
Chemical and Physical Property Analysis
- Structural and Pharmacological Studies : Research on the structural and pharmacological properties of 1,2,3,4‐Tetrahydro‐1,4′‐silaspiro[naphthalene‐1,4′‐piperidine] derivatives, related to 2,3-Dihydrospiro[indene-1,4'-piperidine], provided insights into their affinity for central nervous system receptors, showcasing the compound's relevance in neuropharmacological research (Tacke et al., 2012)
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQOOMOOZAZVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626388 | |
Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96651-85-3 | |
Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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